Benzyl acrylate

Descripción general

Descripción

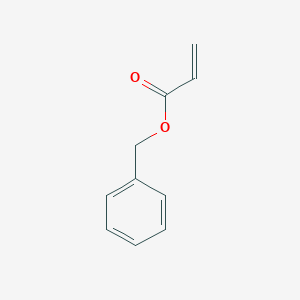

Benzyl acrylate is an organic compound with the molecular formula C10H10O2. It is an ester formed from the reaction of acrylic acid and benzyl alcohol. This compound is known for its high refractive index and is used in the production of high refractive index polymers and inks . This compound is a versatile monomer that can undergo polymerization to form various polymers with diverse applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl acrylate can be synthesized through the esterification of acrylic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous removal of water to ensure high yield and purity of the product. The use of azeotropic distillation can also be employed to enhance the efficiency of water removal during the reaction .

Análisis De Reacciones Químicas

Polymerization Reactions

Benzyl acrylate can undergo free radical polymerization to form poly(this compound), a polymer with applications in coatings, adhesives, and as a matrix for composite materials. The polymerization process typically involves:

-

Initiation using a radical initiator (e.g., azobisisobutyronitrile).

-

Propagation through the addition of monomer units.

-

Termination via combination or disproportionation.

Enantioselective Reactions

Recent studies have highlighted the potential of this compound in enantioselective synthesis. For instance, a Pd-catalyzed enantioselective 1,1-diarylation reaction has been investigated:

-

Reaction Conditions :

-

Catalyst: Pd(0)

-

Base: Sodium bicarbonate

-

Solvent: Diethyl ether or THF

-

Temperature: Room temperature

-

-

Mechanism : The reaction proceeds through a chiral anion phase transfer mechanism, where noncovalent interactions between the substrate and catalyst significantly influence enantioselectivity. Yields of enantiomeric excess (ee) ranged from 35% to 96%, depending on the substituents on the benzyl group .

Reductive Coupling Reactions

This compound can participate in reductive coupling reactions with ketones and ketimines:

-

Example Reaction :

-

This compound reacts with a ketone under nickel(0) catalysis.

-

The reaction produces a lactone with yields up to 84%.

-

-

Mechanism : The benzyloxy group acts as a reductant, facilitating C−C bond formation while generating benzaldehyde as a byproduct .

Other Notable Reactions

-

Heck Reaction : this compound can act as a substrate in Heck coupling reactions, where it reacts with aryl halides in the presence of palladium catalysts to form substituted alkenes.

-

Michael Addition : The compound is also involved in Michael addition reactions with nucleophiles such as amines or thiols, leading to the formation of β-substituted acrylic acids.

Data Table of Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Free Radical Polymerization | AIBN initiator, 60°C | Up to 90% | Forms poly(this compound) |

| Enantioselective Diarylation | Pd(0), NaHCO₃, Diethyl ether | 35-96% ee | Significant influence from substituents |

| Reductive Coupling | Ni(0) catalyst, ketone at room temperature | Up to 84% | Benzaldehyde formed as byproduct |

| Heck Reaction | Pd catalyst, aryl halide | Variable | Forms substituted alkenes |

| Michael Addition | Nucleophile addition | Variable | Forms β-substituted acrylic acids |

Aplicaciones Científicas De Investigación

Coatings and Adhesives

Benzyl acrylate is commonly used in the formulation of coatings due to its optical clarity and resistance to impact. Its high refractive index allows for effective dispersion of pigments, making it ideal for inks and paints. Additionally, it serves as a key component in optical adhesives where clarity and adhesion strength are critical .

Inks and Pigment Dispersal

The compound's aromatic structure aids in pigment dispersion, enhancing color stability and vibrancy in printing inks. This compound is utilized in both water-based and solvent-based ink formulations .

Photorefractive Materials

This compound is integral in the development of photorefractive polymers, which are used in holographic imaging systems. For instance, poly(4-(diphenylamino)this compound) has demonstrated high sensitivity and efficiency in real-time holographic applications . The ability to control photoconductivity through the incorporation of this compound allows for improved performance in dynamic imaging systems.

Active Packaging

In food packaging technologies, this compound contributes to active packaging systems that enhance food preservation. Its role as an oxygen scavenger helps maintain food quality by reducing oxygen levels within packaging . This application is particularly valuable for sensitive products like meats and baked goods.

Biomedical Applications

This compound is also explored for use in biomedical fields, particularly in drug delivery systems and tissue engineering due to its biocompatibility when polymerized into hydrogels. Research indicates potential for controlled release mechanisms when formulated appropriately .

Case Study 1: Photorefractive Polymer Development

In a study examining poly(4-(diphenylamino)this compound), researchers demonstrated that this polymer could achieve significant diffraction efficiency (>80%) at an optimized wavelength of 532 nm under low electric fields (25 V/μm). This capability highlights this compound's potential in advanced photonic applications .

Case Study 2: Food Packaging Innovations

Active packaging systems incorporating this compound have shown effectiveness in extending shelf life for perishable goods by maintaining low oxygen levels within packages. This technology has been adopted by major retailers for various products including meats and baked goods .

Mecanismo De Acción

The mechanism of action of benzyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The vinyl group in this compound is highly reactive and can participate in free radical polymerization, leading to the formation of polymers with high molecular weight and desirable physical properties . The ester group in this compound also allows for various chemical modifications, enabling the synthesis of functionalized polymers with specific properties .

Comparación Con Compuestos Similares

- Methyl acrylate

- Ethyl acrylate

- Butyl acrylate

- 2-Hydroxyethyl acrylate

- 2-Hydroxypropyl acrylate

Comparison: Benzyl acrylate is unique among acrylates due to its high refractive index and the presence of a benzyl group, which imparts specific properties to the resulting polymers . Compared to methyl acrylate and ethyl acrylate, this compound forms polymers with higher refractive indices, making it suitable for optical applications . Additionally, the benzyl group provides increased hydrophobicity compared to hydroxyethyl and hydroxypropyl acrylates, which contain hydroxyl groups and are more hydrophilic .

Actividad Biológica

Benzyl acrylate (BA) is an important compound in the field of polymer chemistry, particularly noted for its applications in various industries, including dentistry and materials science. Its biological activity has garnered attention due to its effects on human health and its potential antimicrobial properties. This article explores the biological activity of this compound, focusing on its interactions with biological systems, antimicrobial effects, and implications for health.

This compound is an ester formed from benzyl alcohol and acrylic acid. It is primarily used as a monomer in the synthesis of polymers, which find applications in coatings, adhesives, and dental materials. Its chemical structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Biological Interactions

The biological activity of this compound can be observed through its interactions with biological tissues and its potential toxicity. Studies indicate that this compound can release potentially harmful substances upon polymerization, which may lead to local and systemic side effects. The degree of polymerization significantly influences the residual monomer content, which is crucial for assessing biological safety .

Toxicological Profile

Research has shown that exposure to this compound can result in adverse reactions in both patients and healthcare providers. These reactions are often attributed to the release of unreacted monomers during the curing process of dental materials. The potential for sensitization and irritation is a concern, necessitating careful handling and formulation of products containing this compound .

Antimicrobial Properties

This compound exhibits noteworthy antimicrobial properties when incorporated into polymer matrices. Its effectiveness against various microorganisms has been documented in several studies:

- Antifungal Activity : this compound-based polymers have shown significant antifungal activity against Candida albicans, a common pathogen associated with denture-related stomatitis. This effect is enhanced when combined with biocidal agents such as silver nanoparticles, which further inhibit biofilm formation on dental materials .

- Antibacterial Activity : The incorporation of this compound into polymer formulations has been linked to improved antibacterial properties against pathogens like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these formulations indicate effective bacterial inhibition, particularly when combined with quaternary ammonium compounds .

Case Studies

Several case studies highlight the biological activity of this compound:

- Dental Applications : A study focused on dental acrylics revealed that this compound-containing materials could be modified to enhance their mechanical properties while maintaining or improving their biological safety profiles. The addition of antimicrobial agents reduced microbial colonization on denture surfaces, demonstrating a practical application in preventing infections .

- Polymer Development : Research into the synthesis of pyrazoles using this compound as a reactant showed promising results in generating bioactive compounds with potential therapeutic applications. This underscores the compound's utility beyond traditional uses in coatings and adhesives .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

benzyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTPMLUUWLLESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25036-21-9 | |

| Record name | Poly(benzyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1062467 | |

| Record name | Benzyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2495-35-4 | |

| Record name | Benzyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2495-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of benzyl acrylate?

A1: this compound has the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, various studies utilize spectroscopic techniques to characterize this compound and its derivatives:

- FTIR: Infrared spectroscopy helps identify functional groups like acrylate double bonds and aromatic rings. [, ]

- NMR: 1H-NMR and 13C-NMR provide detailed structural information, including regioselectivity in polymerization reactions. [, , , , , ]

Q3: How does the presence of this compound affect the properties of polymer composites?

A3: this compound, when incorporated into polymers, can significantly impact their properties:

- Refractive Index: this compound can be used to tune the refractive index contrast in polymer opal films, crucial for photonic applications. []

- Photosensitivity: Copolymers containing this compound exhibit strong UV absorbance at 193 nm, making them suitable for antireflective coatings in lithography. []

- Photorefractivity: this compound-based polymers like poly(4-(diphenylamino)this compound) (PDAA) are employed in photorefractive composites due to their photoconductive properties. [, ]

- Shape Memory: Poly(this compound) can be combined with cholesteric polymers to create photonic shape memory materials with tunable color responses. []

Q4: How stable is this compound under different conditions?

A4: The stability of this compound can be affected by various factors:

- Thermal Stability: Polyacrylates, including poly(this compound), generally degrade at elevated temperatures, with the degradation products depending on the specific acrylate structure. []

- Hydrolysis: In saltwater dispersions and at high temperatures, this compound can undergo hydrolysis, leading to the formation of byproducts like anhydrides. []

Q5: What types of reactions involve this compound as a reactant?

A5: this compound participates in various organic reactions, often catalyzed by transition metals:

- Diels-Alder Reactions: this compound acts as a dienophile in Diels-Alder reactions, with the stereoselectivity influenced by factors like molecularly imprinted polymers. []

- Reductive Coupling: Nickel-catalyzed transfer hydrogenation enables the coupling of benzyl acrylates with ketones or imines to form lactones and lactams, utilizing benzyl alcohol as a reductant. [, ]

- C-Acylation: Magnesium promotes one-pot double C-acylation of benzyl acrylates with acid chlorides in N,N-dimethylformamide. []

Q6: Can you elaborate on the use of this compound in polymerization reactions?

A6: this compound is a commonly used monomer in various polymerization techniques:

- Free Radical Polymerization: this compound readily undergoes free radical polymerization, and its copolymerization behavior with other monomers like styrene and vinyl acetate has been extensively studied. [, , , , , , ]

- RAFT Polymerization: this compound is utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. Studies have focused on regioselectivity and the formation of dead dormant species during RAFT polymerization of this compound. []

- Dispersion Polymerization: this compound can be polymerized via RAFT dispersion polymerization in alkanes, leading to the formation of self-assembled nanoparticles. []

- Frontal Polymerization: Studies explore the use of this compound in frontal polymerization, a technique where a localized reaction zone propagates through an unstirred medium. [, ]

Q7: Have computational methods been applied to study reactions involving this compound?

A7: Yes, computational chemistry plays a crucial role in understanding reaction mechanisms and selectivity:

- Transition State Analysis: Density Functional Theory (DFT) calculations are employed to study transition states and identify key interactions influencing enantioselectivity in Brønsted base-catalyzed Michael additions of this compound. []

Q8: How does modifying the benzyl group in this compound affect its reactivity?

A8: While specific SAR studies on this compound modifications are limited in the provided research, it's known that altering the electronic and steric properties of the benzyl group can impact reactivity:

- Polymerization: The choice of acrylate monomer (e.g., this compound vs. methyl acrylate) significantly influences the thermal stability and degradation pathways of the resulting polymers. []

- Solubility: Introducing hydrophilic groups like hydroxyl groups through copolymerization can enhance the water solubility of this compound-based polymers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.